
Propyl salicylate
Overview
Description
Propyl salicylate (C₁₀H₁₂O₃), also known as salicylic acid propyl ester or propyl 2-hydroxybenzoate, is an alkyl ester derivative of salicylic acid. It is characterized by a propyl group esterified to the hydroxyl group of salicylic acid. This compound is utilized in pharmaceuticals, cosmetics, and industrial applications due to its anti-inflammatory, antimicrobial, and UV-stabilizing properties . Its CAS number is 607-90-9, with a molecular weight of 180.20 g/mol and a density of approximately 1.132 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl salicylate is typically synthesized through the Fischer esterification process. This involves reacting salicylic acid with propanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The balanced chemical equation for this reaction is:
C7H6O3+C3H8O→C10H12O3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water, often using a Dean-Stark apparatus. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Propyl salicylate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to salicylic acid and propanol.
Oxidation: Under oxidative conditions, the ester group can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Salicylic acid and propanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemical research, propyl salicylate serves as a model compound for studying:
- Esterification and Hydrolysis : It is used to understand reaction mechanisms and kinetics associated with ester formation and breakdown.
Biology
Research has shown that this compound possesses:
- Antimicrobial Properties : It demonstrates effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 μg/mL and 20 μg/mL, respectively .
- Anti-inflammatory Effects : The compound inhibits cyclooxygenase (COX) enzymes, reducing inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in serum samples .
Medicine
This compound is explored for its therapeutic potential:
- Analgesic Activity : Similar to other salicylates, it modulates pain pathways. Clinical trials indicate significant pain reduction in patients with chronic pain conditions when applied topically .
- Case Study - Psoriasis Treatment : A clinical study showed that a formulation containing 5% this compound led to a 50% reduction in Psoriasis Area Severity Index (PASI) scores after eight weeks of treatment .
Industry
In industrial applications, this compound is utilized for:
- Fragrances and Flavors : Its pleasant odor makes it a popular choice in the cosmetic and food industries.
- Preservatives : It acts as a preservative due to its antimicrobial properties.
Toxicological Insights
While generally safe, this compound can pose toxicity risks under certain conditions:
- Case Study - Toxicity from Topical Application : A report highlighted instances of acute toxicity resulting from excessive topical application, particularly in individuals with renal failure .
- Toxicity Mechanism : this compound can lead to metabolic derangements if absorbed excessively through the skin or ingested accidentally .
Mechanism of Action
The mechanism of action of propyl salicylate is primarily related to its ability to modulate enzymatic activity. It can inhibit the activity of cyclooxygenase enzymes, thereby reducing the formation of pro-inflammatory prostaglandins . This mechanism is similar to that of other salicylates, which are known for their anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Alkyl Salicylates
Methyl Salicylate vs. Propyl Salicylate
- Structural Differences : Methyl salicylate (C₈H₈O₃) has a methyl group instead of a propyl group, resulting in lower molecular weight (152.15 g/mol) and higher volatility.
- Biological Activity: Antiparasitic Activity: this compound (EC₅₀ >38.85 µM) exhibits stronger trypanocidal activity against Trypanosoma cruzi compared to methyl salicylate (EC₅₀ 101.87 µM). The longer alkyl chain enhances lipid solubility and membrane penetration . Uncoupling Oxidative Phosphorylation: Methyl salicylate effectively uncouples oxidative phosphorylation in liver and kidney mitochondria at toxic concentrations, while this compound’s activity in this context remains less studied .
- Applications : Methyl salicylate is widely used in topical analgesics (e.g., Bengay), whereas this compound is more common in synthetic flavorings and UV stabilizers due to its lower volatility .
Ethyl Salicylate vs. This compound
- Volatility and Aroma: Ethyl salicylate (C₉H₁₀O₃) is a key aroma compound in fruits like Zangju, contributing a sweet, wintergreen-like odor. This compound, with a longer chain, is less volatile and used in non-food applications such as polymer stabilization .
- Thermodynamic Properties : Ethyl salicylate has a lower boiling point (~234°C) compared to this compound (~359°C), making the latter more suitable for high-temperature industrial processes .
Table 1: Comparative Properties of Alkyl Salicylates
Comparison with Aryl-Substituted Salicylates
p-tert-Butylphenyl Salicylate
- Structure : Features a bulky tert-butylphenyl group, increasing molecular weight (270.33 g/mol) and steric hindrance.
- Applications : Acts as a UV stabilizer in polymers and exhibits anti-inflammatory activity. Its extended aromatic system enhances UV absorption efficiency compared to this compound .
3-Phenylthis compound
- Structure : A phenyl group attached to a propyl chain (C₁₆H₁₆O₃), resulting in higher molecular weight (256.30 g/mol) and refractive index (1.540).
- Industrial Use : Preferred in high-performance coatings due to its thermal stability (boiling point ~359°C) and resistance to photodegradation .
Table 2: Aryl vs. Alkyl Salicylates
Mechanistic Insights and Pharmacological Profiles
- Uncoupling Mechanism: Methyl and propyl salicylates disrupt mitochondrial ATP synthesis by uncoupling oxidative phosphorylation, similar to 2,4-dinitrophenol. However, this compound’s longer chain may reduce acute toxicity due to slower cellular uptake .
- Antiparasitic Selectivity: this compound’s trypanocidal activity is potent but non-selective (low selectivity index), limiting therapeutic utility. Structural modifications, such as halogenation, could improve selectivity .
Biological Activity
Propyl salicylate (C10H12O3) is an ester derived from salicylic acid and propanol, widely recognized for its applications in the pharmaceutical and cosmetic industries. This compound exhibits various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Property | Value |
---|---|
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
Boiling Point | 210 °C |
Solubility | Soluble in ethanol; slightly soluble in water |
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.
- Study Findings : A study indicated that this compound reduced edema in animal models when administered topically. The compound was effective in lowering inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in serum samples .
2. Analgesic Activity
Similar to other salicylates, this compound exhibits analgesic effects. Its mechanism involves the modulation of pain pathways through central and peripheral mechanisms.
- Case Study : In a clinical trial involving patients with chronic pain conditions, topical application of this compound resulted in a significant reduction in pain scores compared to placebo treatments .
3. Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
- Research Data : In vitro studies revealed that this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations of 15 μg/mL and 20 μg/mL, respectively .
Case Study 1: Topical Application for Psoriasis
A clinical study evaluated the efficacy of this compound in treating psoriasis. Patients applied a formulation containing 5% this compound daily for eight weeks. Results showed:
- Improvement in Psoriasis Area Severity Index (PASI) : Average reduction of 50% in PASI scores.
- Patient Feedback : 80% reported significant improvement in skin condition without severe side effects .
Case Study 2: this compound Toxicity
While generally safe, there have been reports of toxicity associated with excessive use or accidental ingestion. A notable case involved a patient who experienced acute toxicity after using a high concentration topical formulation for muscle pain relief:
- Symptoms : Nausea, vomiting, and confusion.
- Outcome : The patient recovered after supportive care and discontinuation of the product .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : Similar to aspirin, it inhibits COX enzymes, reducing inflammation and pain.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : Decreases pro-inflammatory cytokines like IL-6 and TNF-α.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for propyl salicylate, and how do reaction conditions influence yield and purity?
this compound is synthesized via two primary methods:
- Esterification : Reacting salicylic acid with propanol under acidic catalysis (e.g., H₂SO₄) at elevated temperatures (~100–120°C). Yield optimization requires careful control of molar ratios (typically 1:1.2 salicylic acid:propanol) and removal of water to drive equilibrium .
- Transesterification : Using methyl salicylate and propanol with enzymatic or metal catalysts (e.g., lipases or titanium tetraisopropoxide). This method avoids strong acids but may require longer reaction times . Key challenges include minimizing side reactions (e.g., hydrolysis) and achieving ≥95% purity, verified via GC-MS or NMR .
Q. How can reverse-phase HPLC be optimized for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with a C18 column (e.g., Zorbax Eclipse XDB-C18) is recommended. Optimal separation is achieved using a mobile phase of acetonitrile:water:phosphoric acid (60:39.9:0.1 v/v) at 1.0 mL/min flow rate, with UV detection at 303 nm . Method validation should assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery rates (95–105%) in matrices like creams or gels .
Q. What structural features of this compound contribute to its stability in topical formulations?
The ester group (propyl chain) enhances lipid solubility, improving skin permeation, while the aromatic hydroxyl group increases susceptibility to oxidation. Stability studies (e.g., 40°C/75% RH for 6 months) should monitor degradation via HPLC, with antioxidants (e.g., BHT) added to formulations if degradation exceeds 5% .
Advanced Research Questions
Q. What experimental designs are effective for evaluating this compound’s COX-1/COX-2 inhibition in inflammatory models?
- In vitro assays : Use purified COX-1/COX-2 enzymes (e.g., ovine COX-1/human recombinant COX-2) with arachidonic acid substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA. IC₅₀ values can be compared to aspirin or indomethacin .
- In vivo models : Employ carrageenan-induced rat paw edema, with this compound administered topically (1–5% w/w). Monitor edema reduction and compare to positive controls (e.g., diclofenac gel) . Confounding factors (e.g., skin pH, vehicle absorption) require controlled experimental conditions .
Q. How can conflicting data on this compound’s cutaneous absorption kinetics be resolved?
Discrepancies arise from variations in:
- Skin models : Human vs. murine skin (lower absorption in human skin due to thicker stratum corneum) .
- Formulation : Liposomal carriers enhance absorption by 20–30% compared to emulsions . Standardize protocols using Franz diffusion cells with human cadaver skin, and validate results via LC-MS/MS .
Q. What in silico strategies predict this compound’s interaction with plant defense pathways (e.g., ICS/PAL)?
- Molecular docking : Use AutoDock Vina to model binding affinity with isochorismate synthase (ICS) or phenylalanine ammonia-lyase (PAL). Compare to salicylic acid’s binding modes .
- Transcriptomic analysis : Treat Arabidopsis thaliana with this compound (1 mM) and perform RNA-seq to identify upregulated defense genes (e.g., PR-1, NPR1) .
Q. Methodological Recommendations
- Conflict Resolution : Use meta-analysis frameworks (e.g., PRISMA) to aggregate pharmacokinetic data, accounting for variables like dosage and model organisms .
- Safety Profiling : Conduct Ames tests for mutagenicity and acute dermal toxicity (OECD 402) in rodents, with NOAEL (No Observed Adverse Effect Level) determination .
Properties
IUPAC Name |
propyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
Record name | Propyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-90-9, 29468-39-1 | |
Record name | Propyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, hydroxy-, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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